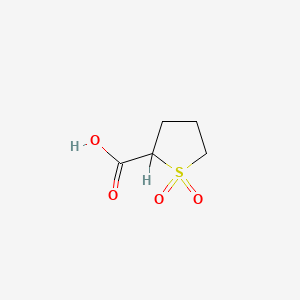

1,1-dioxothiolane-2-carboxylic acid

描述

Structure

3D Structure

属性

IUPAC Name |

1,1-dioxothiolane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O4S/c6-5(7)4-2-1-3-10(4,8)9/h4H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTZCAAIAOJHFIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(S(=O)(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301003 | |

| Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80548-40-9 | |

| Record name | 80548-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | tetrahydrothiophene-2-carboxylic acid 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dioxo-1lambda6-thiolane-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 1,1 Dioxothiolane 2 Carboxylic Acid

Carboxylic Acid Group Transformations

The carboxylic acid group of 1,1-dioxothiolane-2-carboxylic acid serves as a versatile handle for a variety of chemical modifications, enabling the synthesis of esters, amides, and other derivatives. These transformations are fundamental in incorporating the 1,1-dioxothiolane moiety into larger molecular frameworks.

The conversion of this compound to its corresponding esters can be readily achieved through Fischer esterification. masterorganicchemistry.combyjus.commasterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, a large excess of the alcohol is typically used, or water is removed as it is formed. byjus.comlibretexts.orgorganic-chemistry.org

The mechanism of Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. byjus.commasterorganicchemistry.comlibretexts.org

Nucleophilic attack by the alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups, forming a good leaving group (water). masterorganicchemistry.comlibretexts.org

Elimination of water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the alcohol or water in the reaction mixture, to yield the final ester product and regenerate the acid catalyst. byjus.comlibretexts.org

Alternative esterification methods that circumvent the production of water include the use of coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the Steglich esterification, or the conversion of the carboxylic acid to an acid chloride followed by reaction with an alcohol. organic-chemistry.orgcommonorganicchemistry.com

The synthesis of amides from this compound is a crucial transformation, particularly for applications in medicinal chemistry and materials science. Direct reaction of the carboxylic acid with an amine is generally inefficient and requires high temperatures to dehydrate the intermediate ammonium (B1175870) carboxylate salt. libretexts.org

More commonly, the carboxylic acid is activated using coupling reagents to facilitate amide bond formation under milder conditions. bachem.commdpi.com These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine.

Common peptide coupling reagents and strategies applicable to this compound include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are widely used. peptide.com They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to form the amide. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress side reactions and reduce racemization. peptide.comsigmaaldrich.com

Phosphonium and Aminium Salts: Reagents such as BOP (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP ((benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents. peptide.comsigmaaldrich.com They generate active esters in situ that rapidly react with amines to form amides with minimal side products. sigmaaldrich.com

Titanium Tetrachloride (TiCl₄): A one-pot method for the direct condensation of carboxylic acids and amines using TiCl₄ has been reported, providing amides in good yields. nih.gov

The general mechanism for these coupling reactions involves the activation of the carboxyl group, followed by nucleophilic attack of the amine. bachem.com

Table 1: Common Coupling Reagents for Amide Bond Formation

| Coupling Reagent | Abbreviation | Activating Group | Key Features |

|---|---|---|---|

| Dicyclohexylcarbodiimide | DCC | O-acylisourea | Inexpensive, but the byproduct dicyclohexylurea can be difficult to remove. peptide.com |

| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | OBt ester | Efficient, rapid reactions with less hazardous byproducts than BOP. peptide.comsigmaaldrich.com |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | OBt ester | Popular and effective for standard peptide couplings. peptide.comsigmaaldrich.com |

| O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HATU | OAt ester | Highly reactive, beneficial for difficult couplings due to the catalytic effect of the pyridine (B92270) nitrogen. sigmaaldrich.com |

This compound can be converted to the more reactive 1,1-dioxothiolane-2-carbonyl chloride. This transformation is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.com The use of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction with thionyl chloride. chemicalforums.com

The resulting acid chloride is a highly electrophilic species and readily undergoes nucleophilic acyl substitution with a variety of nucleophiles. For example, it can react with:

Alcohols to form esters.

Amines to form amides. This reaction is often faster and more efficient than direct coupling methods. khanacademy.org

Water to hydrolyze back to the carboxylic acid.

The high reactivity of the acid chloride makes it a valuable intermediate for the synthesis of various derivatives of this compound.

The reaction of this compound with organometallic reagents is influenced by the acidic proton of the carboxylic acid group.

With Grignard reagents (RMgX) , an acid-base reaction occurs first. The Grignard reagent, being a strong base, will deprotonate the carboxylic acid to form a magnesium carboxylate salt and an alkane. youtube.comquora.com Further reaction of the Grignard reagent with the carboxylate is generally not observed under normal conditions. masterorganicchemistry.com

In contrast, organolithium reagents (RLi) can react further. masterorganicchemistry.com Typically, two equivalents of the organolithium reagent are required. The first equivalent acts as a base to deprotonate the carboxylic acid, forming a lithium carboxylate. The second equivalent then adds to the carbonyl carbon of the carboxylate to form a stable dianionic tetrahedral intermediate. masterorganicchemistry.comorganicchemistrytutor.com Upon acidic workup, this intermediate collapses to form a ketone. masterorganicchemistry.comtransformationtutoring.com This method provides a useful route for the synthesis of ketones from carboxylic acids.

Reactivity Pertaining to the Cyclic Sulfone Moiety

The cyclic sulfone, or thiolane-1,1-dioxide, ring system also exhibits characteristic reactivity, primarily involving ring-opening and ring-expansion processes.

While specific studies on the ring-opening and ring-expansion of this compound itself are not extensively detailed in the provided results, the general reactivity of cyclic sulfones and related heterocyclic systems can provide insights.

Ring-opening reactions of cyclic sulfones can occur under various conditions, often involving nucleophilic attack or reductive cleavage. For instance, ring-opening of epoxides, which are also three-membered heterocyclic rings, with carboxylic acids is a known transformation. researchgate.netorganic-chemistry.org Similar nucleophilic ring-opening reactions have been observed in other heterocyclic systems like 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives. rsc.org

Ring-expansion reactions are a valuable tool in synthetic organic chemistry for accessing larger ring systems. ethz.chmdpi.comnih.gov These reactions often proceed through the formation of a reactive intermediate, such as an ylide, which then undergoes a rearrangement. nih.govnih.gov For example, rhodium carbenoid-induced ring expansion of isoxazoles has been used to synthesize highly functionalized pyridines. nih.gov The development of regiodivergent ring-expansion methods allows for the synthesis of different regioisomers from a common starting material. ethz.ch While not directly demonstrated for this compound, the potential for such transformations exists, likely requiring specific reagents and conditions to induce the desired rearrangement of the sulfone ring.

Reactivity at the α-Carbon to the Sulfone Group

The carbon atom situated between the sulfone and the carboxylic acid group (the α-carbon) is activated by the potent electron-withdrawing effects of the sulfonyl group (SO₂). This activation renders the α-hydrogen acidic and susceptible to deprotonation by a suitable base, leading to the formation of a resonance-stabilized carbanion, often referred to as an enolate-equivalent. masterorganicchemistry.comlibretexts.orgquimicaorganica.orglibretexts.orglibretexts.org

The formation of this enolate is a critical step that opens up a variety of potential synthetic transformations at the α-position. The stability of the resulting carbanion is enhanced by the delocalization of the negative charge onto the electronegative oxygen atoms of the sulfone group. masterorganicchemistry.com

Table 1: Factors Influencing α-Carbon Reactivity

| Factor | Description | Implication for this compound |

| Electron-Withdrawing Group | The sulfone group strongly withdraws electron density. | Increases the acidity of the α-hydrogen, facilitating enolate formation. |

| Base Strength | A sufficiently strong, non-nucleophilic base is required for deprotonation. | Bases like lithium diisopropylamide (LDA) are typically used to generate enolates from less acidic carbonyl compounds and would likely be effective here. libretexts.org |

| Solvent | Aprotic, non-hydroxylic solvents are generally preferred. | Solvents like tetrahydrofuran (B95107) (THF) would be suitable to avoid protonation of the enolate. libretexts.org |

| Electrophiles | The formed enolate can react with various electrophiles. | Potential reactions include alkylation with alkyl halides, allowing for the introduction of new carbon-carbon bonds at the α-position. libretexts.orglibretexts.org |

Once formed, the nucleophilic enolate can participate in a range of reactions, most notably SN2-type alkylations with primary alkyl halides. libretexts.orglibretexts.org This would lead to the formation of 2-alkyl-1,1-dioxothiolane-2-carboxylic acids. The success of such alkylation reactions is contingent on the careful selection of the base, solvent, and electrophile to avoid competing side reactions. libretexts.orglibretexts.org

Decarboxylation Pathways and Derivatives

Carboxylic acids bearing an electron-withdrawing group at the β-position are known to undergo decarboxylation upon heating. youtube.commasterorganicchemistry.comchemistrysteps.com While the sulfone group in this compound is at the α-position, the strong electron-withdrawing nature of the sulfonyl group is expected to facilitate decarboxylation, albeit potentially under more forcing conditions than traditional β-keto acids. The process involves the loss of carbon dioxide (CO₂) to yield sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide). wikipedia.orgwikipedia.org

The generally accepted mechanism for the decarboxylation of β-keto acids proceeds through a cyclic, six-membered transition state, which leads to an enol intermediate that subsequently tautomerizes to the more stable ketone. youtube.commasterorganicchemistry.com For an α-sulfonyl carboxylic acid, a similar cyclic transition state is plausible, although the geometry might be less favorable.

Table 2: Potential Decarboxylation Products and Intermediates

| Starting Material | Reaction Condition | Key Intermediate | Final Product |

| This compound | Heating | Carbanion or enol-like species | Sulfolane |

| 2-Alkyl-1,1-dioxothiolane-2-carboxylic acid | Heating | Alkyl-substituted carbanion | 2-Alkylsulfolane |

Decarboxylation of α-substituted derivatives, such as the 2-alkyl-1,1-dioxothiolane-2-carboxylic acids formed from the α-alkylation described above, would be expected to yield the corresponding 2-alkylsulfolanes. This provides a potential two-step synthetic route to substituted sulfolane derivatives from the parent carboxylic acid.

Advanced Mechanistic Elucidation

A deeper understanding of the reactivity of this compound requires detailed mechanistic studies, including the characterization of transient species and the determination of reaction kinetics and thermodynamics.

Characterization of Reaction Intermediates

The primary reactive intermediate in reactions at the α-carbon is the enolate carbanion. Direct observation of this species is challenging due to its high reactivity. However, its existence can be inferred through trapping experiments with various electrophiles. Spectroscopic techniques could potentially be employed to characterize these intermediates under specific conditions. For instance, low-temperature NMR spectroscopy might allow for the detection of the enolate if it is sufficiently stable.

In the context of decarboxylation, the formation of a carbanionic intermediate at the α-position upon loss of CO₂ is a key mechanistic step. wikipedia.org The stability of this carbanion would be a crucial factor in determining the rate of decarboxylation. Computational studies could provide valuable insights into the structure and stability of this intermediate. Mass spectrometry techniques, particularly when coupled with ion-molecule reactions, can be used to probe the gas-phase reactivity of protonated sulfones and carboxylic acids, offering clues about their fragmentation pathways and the stability of potential intermediates. acs.org

Kinetic and Thermodynamic Analysis of Key Chemical Transformations

Kinetic studies are essential for quantifying the rates of α-deprotonation and subsequent reactions, as well as the rate of decarboxylation. For instance, the rate of decarboxylation would be expected to follow first-order kinetics and be highly dependent on temperature. By measuring the reaction rate at different temperatures, the activation energy for the decarboxylation process could be determined, providing insight into the energy barrier of the reaction.

Derivatization and Advanced Structural Modification of 1,1 Dioxothiolane 2 Carboxylic Acid

Strategies for Enhancing Reactivity and Selectivity via Derivatization

The derivatization of 1,1-dioxothiolane-2-carboxylic acid primarily targets the carboxylic acid functionality, a common handle for a multitude of chemical transformations. These modifications are crucial for enhancing the compound's reactivity, enabling its incorporation into larger molecules, and tuning its physicochemical properties.

Standard esterification and amidation reactions are fundamental to the derivatization of this compound. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method to produce various ester derivatives. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.com This reaction is an equilibrium process, often driven to completion by using an excess of the alcohol or by removing water as it is formed. mdpi.com

Similarly, the formation of amides is achieved by coupling the carboxylic acid with primary or secondary amines. Direct reaction is often inefficient due to salt formation. Therefore, the carboxylic acid is typically activated first. A common method involves converting the carboxylic acid to a more reactive acyl chloride, often using reagents like thionyl chloride or oxalyl chloride. The resulting 1,1-dioxothiolane-2-carbonyl chloride can then readily react with amines to form the corresponding amides. Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate amide bond formation directly from the carboxylic acid and amine.

These fundamental derivatization strategies provide a toolbox for chemists to modify the this compound core, introducing a wide array of functional groups and building blocks.

Table 1: Common Derivatization Reactions of Carboxylic Acids

| Reaction Type | Reagents | Product |

| Fischer Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Ester |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Acyl Chloride |

| Amide Formation (from Acyl Chloride) | Amine | Amide |

| Amide Formation (Direct Coupling) | Amine, Coupling Agent (e.g., DCC, EDC) | Amide |

Multi-functionalization and Diversification Approaches

Building upon simple derivatization, multi-functionalization strategies aim to introduce several new functional groups onto the this compound scaffold. This allows for the creation of more complex molecules with tailored properties and multiple points for further modification.

One approach to multi-functionalization involves the use of derivatizing agents that themselves contain additional reactive groups. For example, reacting this compound with an amino alcohol would result in a derivative possessing both an amide linkage and a hydroxyl group. This new hydroxyl group can then be subjected to further chemical transformations, such as esterification or conversion to a leaving group for nucleophilic substitution.

Multi-component reactions (MCRs) offer a powerful and efficient strategy for diversification. MCRs involve the reaction of three or more starting materials in a single synthetic step to form a product that incorporates structural elements from all the reactants. While specific MCRs involving this compound are not extensively documented, the principles of reactions like the Ugi or Passerini reaction could theoretically be applied. In a hypothetical Ugi-type reaction, this compound could be combined with an aldehyde or ketone, an amine, and an isocyanide to generate a complex α-acylamino carboxamide derivative in a single pot. The diversity of commercially available starting materials for such reactions would allow for the rapid generation of a library of structurally diverse compounds based on the 1,1-dioxothiolane scaffold.

Conjugation and Polymerization involving this compound Derivatives

The ability to conjugate this compound derivatives to other molecules, including biomolecules and polymers, opens up possibilities for applications in materials science and medicinal chemistry. The activated derivatives, such as esters and amides, are key intermediates for these conjugation processes. For instance, an activated ester of this compound could be used to acylate the amine groups of proteins or peptides, thereby attaching the sulfolane (B150427) moiety to a biological macromolecule.

In the realm of polymer chemistry, this compound and its derivatives can be envisioned as monomers for the synthesis of novel polymers. For example, a derivative containing a polymerizable group, such as a vinyl or acrylic moiety, could be synthesized. This monomer could then be subjected to polymerization or copolymerization with other monomers to create polymers with sulfolane units either in the backbone or as pendant groups. Biodegradable polymers are often synthesized from diols and dicarboxylic acids. mdpi.com A di-acid derivative of a sulfolane-containing molecule could potentially be used in polycondensation reactions with diols to produce novel polyesters. mdpi.com

While the direct polymerization of this compound itself is not a common strategy, its incorporation into polymer chains via its derivatives holds promise for the development of new materials with potentially interesting thermal and mechanical properties conferred by the rigid and polar sulfolane ring.

Advanced Spectroscopic Characterization of 1,1 Dioxothiolane 2 Carboxylic Acid and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For 1,1-dioxothiolane-2-carboxylic acid, ¹H, ¹³C, and two-dimensional NMR techniques are invaluable for its complete structural assignment.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants for Stereochemical Assignment

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the protons on the thiolane ring and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the sulfone and carboxylic acid groups. Protons on carbons adjacent to these groups are deshielded and appear at a lower field (higher ppm).

The proton at the C2 position, being alpha to both the sulfone and the carboxylic acid group, is expected to be the most downfield of the aliphatic protons. The protons on C3 and C4 will show complex splitting patterns due to coupling with each other and with the proton on C2. The acidic proton of the carboxylic acid typically appears as a broad singlet at a very downfield chemical shift, often above 10 ppm, due to hydrogen bonding.

The coupling constants (J-values) between the protons on the thiolane ring are crucial for determining the stereochemistry of the molecule, particularly in substituted analogues. The magnitude of the coupling constant can help to deduce the dihedral angles between adjacent protons, thus providing insight into the conformation of the five-membered ring.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 4.0 - 4.5 | dd | J = 8.0, 6.0 |

| H-3a | 2.4 - 2.8 | m | - |

| H-3b | 2.2 - 2.6 | m | - |

| H-4a | 3.2 - 3.6 | m | - |

| H-4b | 3.0 - 3.4 | m | - |

| -COOH | 10.0 - 13.0 | br s | - |

Note: These are predicted values and may vary based on the solvent and concentration.

Carbon-13 (¹³C) NMR: Chemical Shift Analysis for Carbon Skeleton Elucidation

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a low field, typically in the range of 170-185 ppm. The carbons in the thiolane ring are influenced by the sulfone group, with the carbon atoms alpha to the sulfur (C2 and C5) being shifted downfield compared to a simple alkane.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 170 - 175 |

| C-2 | 60 - 65 |

| C-3 | 25 - 30 |

| C-4 | 50 - 55 |

| C-5 | 55 - 60 |

Note: These are predicted values and may vary based on the solvent.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional NMR techniques are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. For this compound, cross-peaks would be expected between H-2 and the protons on C3, and between the protons on C3 and C4, confirming their adjacent positions in the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms. This would allow for the direct assignment of the carbon signals for C2, C3, and C4 based on the previously assigned proton signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Carbonyl Stretching Frequency Analysis and Effects of Substitution

The carbonyl group (C=O) of the carboxylic acid gives rise to a strong and sharp absorption band in the IR spectrum. For a saturated aliphatic carboxylic acid that exists as a hydrogen-bonded dimer, this stretch is typically observed in the region of 1700-1725 cm⁻¹. The presence of the electron-withdrawing sulfone group alpha to the carboxylic acid may cause a slight shift to a higher wavenumber. Any substitution on the thiolane ring that influences the electronic environment of the carbonyl group will also affect its stretching frequency.

O-H Stretching and Bending Modes in Different States of Aggregation

Carboxylic acids in the condensed phase (solid or liquid) typically exist as hydrogen-bonded dimers. This results in a very broad and intense O-H stretching band that appears in the region of 2500-3300 cm⁻¹. This broadness is a hallmark of the strong hydrogen bonding. In the gas phase or in a very dilute solution in a non-polar solvent, where the monomeric form is more prevalent, the O-H stretch appears as a sharper and less intense band at a higher frequency, typically around 3500-3560 cm⁻¹.

The O-H bending vibrations also give rise to characteristic bands in the IR spectrum

Spectroscopic Signatures of the Sulfone and Thiolane Ring

The vibrational spectra (Infrared and Raman) of this compound are dominated by the characteristic absorptions of the sulfone (SO₂) group and the saturated thiolane ring. The sulfone group gives rise to two prominent and intense stretching bands. cdnsciencepub.com

Asymmetric S=O Stretching (νₐₛ SO₂): This typically appears in the 1350–1290 cm⁻¹ region. It is one of the most characteristic absorptions for a sulfone.

Symmetric S=O Stretching (νₛ SO₂): This band is found in the 1180–1120 cm⁻¹ range. researchgate.net The exact positions of these bands can be influenced by the physical state of the sample and the electronegativity of adjacent substituents. cdnsciencepub.com

The thiolane ring, being a saturated five-membered aliphatic ring, contributes to the spectrum primarily through its C-H and C-C vibrations.

C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 3000–2850 cm⁻¹ region.

CH₂ Bending/Scissoring: These deformation modes typically occur around 1465 cm⁻¹.

Ring Vibrations: The vibrations of the ring itself (ring breathing and deformation modes) produce a more complex pattern of weaker bands in the fingerprint region (< 1400 cm⁻¹).

In addition to these, the carboxylic acid functional group presents its own distinct signatures, including a very broad O-H stretch from approximately 3300 to 2500 cm⁻¹ and a strong C=O stretch around 1710 cm⁻¹.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** | Intensity |

| Carboxylic Acid | O-H Stretch | 3300 - 2500 | Very Broad, Strong |

| Thiolane Ring | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Carboxylic Acid | C=O Stretch | ~1710 | Strong |

| Thiolane Ring | CH₂ Bend | ~1465 | Medium |

| Sulfone | Asymmetric S=O Stretch | 1350 - 1290 | Very Strong |

| Sulfone | Symmetric S=O Stretch | 1180 - 1120 | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound through fragmentation analysis.

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, enabling the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₅H₈O₄S.

HRMS can distinguish this formula from other isobaric compounds (molecules with the same nominal mass but different exact masses). The precise theoretical mass allows for confirmation of the compound's identity with a high degree of confidence, typically within a few parts per million (ppm) of error.

| Property | Value |

| Molecular Formula | C₅H₈O₄S |

| Monoisotopic Mass | 164.01433 Da |

| Predicted [M+H]⁺ | 165.02161 |

| Predicted [M-H]⁻ | 163.00705 |

| Predicted [M+Na]⁺ | 187.00355 |

Fragmentation Pathways and Ionization Mechanisms for Structural Insights

Electrospray ionization (ESI) is a suitable ionization technique for this polar molecule, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. Under collision-induced dissociation (CID) conditions, these ions fragment in predictable ways that reveal structural information.

Key fragmentation pathways for the parent compound, sulfolane (B150427) (tetrahydrothiophene-1,1-dioxide), include the loss of sulfur dioxide (SO₂). researchgate.net Carboxylic acids are known to readily lose CO₂ (44 Da) or H₂O (18 Da). Therefore, the fragmentation of this compound is expected to involve a combination of these losses.

Expected Fragmentation Pathways:

Loss of Carbon Dioxide: Decarboxylation is a common fragmentation for carboxylic acids. [M-H]⁻ (m/z 163) → [M-H-CO₂]⁻ (m/z 119)

Loss of Sulfur Dioxide: Cleavage of the C-S bonds can lead to the neutral loss of SO₂ (64 Da), a characteristic fragmentation for sulfones. researchgate.netnih.gov [M+H]⁺ (m/z 165) → [M+H-SO₂]⁺ (m/z 101)

Ring Opening and Subsequent Losses: The thiolane ring can undergo cleavage, followed by the loss of smaller neutral molecules.

The mass spectrum of the related compound sulfolane shows major fragment ions at m/z 56 and 41, corresponding to the loss of SO₂ and SO₂CH₃, respectively. researchgate.net Similar fragmentation patterns, modified by the presence of the carboxyl group, would be anticipated for this compound.

Tandem Mass Spectrometry (MS/MS) for Complex Derivative Analysis

Tandem mass spectrometry (MS/MS) is indispensable for analyzing complex mixtures and structurally characterizing derivatives of the title compound. In an MS/MS experiment, a specific precursor ion is selected, fragmented, and its product ions are analyzed. This technique is particularly useful for analyzing derivatives created to enhance analytical properties.

For instance, carboxylic acids are often derivatized to improve their chromatographic behavior or ionization efficiency. nih.gov When a derivative of this compound is analyzed, MS/MS can confirm the structure by observing fragmentations specific to both the core molecule and the derivatizing agent. This allows for selective and sensitive quantification in complex biological or environmental matrices. The fragmentation patterns of sulfonamides, for example, have been studied in detail, providing a basis for understanding how sulfone-containing derivatives might behave. nih.gov

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to infrared spectroscopy. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it well-suited for studying the sulfone group and the carbon skeleton of the thiolane ring.

The most characteristic features in the Raman spectrum of this compound would be:

Symmetric S=O Stretch: This vibration, which is often weak in the IR spectrum, typically gives a strong and sharp peak in the Raman spectrum in the 1180–1120 cm⁻¹ range. cdnsciencepub.com

Thiolane Ring Vibrations: The C-S and C-C stretching vibrations of the ring skeleton, found in the 800–600 cm⁻¹ region, are often more prominent in the Raman spectrum than in the IR. The C-S stretching modes of thiophene (B33073) rings, for example, are observed in the 580-480 cm⁻¹ region. acs.org

C-H Stretching: The symmetric and asymmetric C-H stretching modes of the CH₂ groups appear strongly in the 3000–2850 cm⁻¹ region.

This technique provides a unique vibrational fingerprint that can be used for identification and for studying conformational properties of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The chromophores present in this compound are the carbonyl group (C=O) of the carboxylic acid and the sulfone group (SO₂).

Neither of these functional groups, when isolated and not in conjugation with other chromophores, absorbs strongly in the standard UV-Vis region (200–800 nm).

Carboxylic Acid: Saturated carboxylic acids typically exhibit a weak n→π* electronic transition at a wavelength around 200–210 nm.

Sulfone Group: The sulfone group is not a strong chromophore, and its absorption also occurs at very short wavelengths, typically below 200 nm. sielc.comacs.org

Consequently, this compound is expected to be largely transparent in the near-UV and visible regions of the spectrum. Its UV-Vis spectrum would likely show only end-absorption at the lower limit of the spectrophotometer's range, without distinct peaks above 220 nm. The absence of significant absorption is a key characteristic, indicating a lack of extended π-electron systems or conjugation within the molecule.

Computational Chemistry and Theoretical Investigations of 1,1 Dioxothiolane 2 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool to investigate the intrinsic properties of 1,1-dioxothiolane-2-carboxylic acid at the molecular level. These theoretical approaches allow for a detailed exploration of its electronic and structural features.

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of this compound is significantly influenced by the presence of the electron-withdrawing sulfone group and the carboxylic acid moiety. The sulfone group, with its highly polarized S=O bonds, creates a region of low electron density on the sulfur atom and high electron density on the oxygen atoms. This polarization has a cascading effect on the entire five-membered ring, influencing its geometry and the nature of its chemical bonds.

Density Functional Theory (DFT) calculations are commonly employed to determine the optimized geometry and bonding characteristics of such molecules. These calculations can provide precise data on bond lengths and angles, offering a theoretical counterpart to experimental data that might be obtained from techniques like X-ray crystallography. For instance, theoretical calculations can elucidate the precise bond lengths of the C-S, S=O, C-C, and C=O bonds within the molecule, as well as the bond angles that define its three-dimensional shape.

Interactive Table 1: Calculated vs. Experimental Bond Parameters for a Related Carboxylic Acid

This table showcases the strong agreement between theoretical predictions and experimental observations for molecular geometries in a similar carboxylic acid, highlighting the reliability of computational models. mdpi.com A correlation coefficient (R²) approaching 1 indicates an excellent match. mdpi.com

| Parameter | Experimental Value (Å or °) | Calculated Value (Å or °) |

| C=O Bond Length | 1.21 | 1.22 |

| C-O Bond Length | 1.32 | 1.33 |

| O-C=O Bond Angle | 122.5 | 123.0 |

Molecular Orbital Theory and Electron Density Distributions

Molecular Orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and predicting its reactivity. libretexts.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

For a carboxylic acid, the HOMO is typically localized on the oxygen atoms of the carboxyl group, which have lone pairs of electrons. quora.com Conversely, the LUMO is often centered on the antibonding π* orbital of the carbonyl group. quora.com The presence of the sulfone group in this compound would be expected to lower the energy of both the HOMO and LUMO compared to a simple aliphatic carboxylic acid, due to its strong electron-withdrawing nature. This would influence the molecule's reactivity in both nucleophilic and electrophilic reactions.

Electron density maps, derived from quantum chemical calculations, visually represent the distribution of electrons across the molecule. In this compound, these maps would show high electron density around the oxygen atoms of both the sulfone and carboxylic acid groups, and lower electron density around the sulfur and carbonyl carbon atoms.

Conformational Analysis and Energetic Landscapes

The five-membered thiolane dioxide ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The interconversion between these conformations is associated with a specific energy barrier. Furthermore, the carboxylic acid substituent at the C2 position can exist in different rotational isomers (rotamers) relative to the ring.

Computational methods can be used to perform a systematic search for all possible stable conformers of this compound. By calculating the relative energies of these conformers, an energetic landscape can be constructed. This landscape reveals the most stable (lowest energy) conformation and the energy barriers for transitioning between different conformations. This information is crucial for understanding the molecule's behavior in solution and its ability to bind to biological targets or participate in chemical reactions, where a specific conformation may be favored.

Reaction Pathway and Transition State Modeling

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By modeling the reaction pathways and identifying the transition states, researchers can gain a deep understanding of how reactions proceed and what factors control their outcomes.

Theoretical Elucidation of Synthetic Mechanisms

The synthesis of this compound and its derivatives can be investigated using computational modeling. For example, the oxidation of a corresponding thiolane to the sulfone can be modeled to understand the step-by-step process of bond formation and the energetics involved. Similarly, the introduction of the carboxylic acid group can be studied theoretically.

Reaction pathway calculations involve identifying the minimum energy path that connects reactants to products. Along this path, the structures and energies of any intermediates and, most importantly, the transition states are determined. The transition state represents the highest energy point on the reaction coordinate and its energy determines the activation energy of the reaction. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be identified.

Prediction of Stereoselectivity in Asymmetric Transformations

For chiral molecules like this compound, understanding and predicting the stereochemical outcome of a reaction is of paramount importance, particularly in the synthesis of enantiomerically pure compounds. Computational methods have become increasingly reliable in predicting the stereoselectivity of asymmetric reactions.

Theoretical models can be used to calculate the energies of the diastereomeric transition states that lead to the formation of different stereoisomers. The ratio of the products is related to the difference in the free energies of these transition states. A lower energy transition state will be more populated, leading to the major product. This type of analysis can be used to explain the observed stereoselectivity of a known reaction or to predict the outcome of a new asymmetric transformation involving this compound. For instance, in reactions where a chiral catalyst is used, computational modeling can help to understand the interactions between the catalyst, the substrate, and the reagents that lead to the preferential formation of one enantiomer over the other. mdpi.com

Prediction and Correlation of Spectroscopic Properties

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules. These methods allow for the simulation of spectra, which can be used to assign experimental signals, understand the impact of molecular structure on spectral features, and investigate conformational dynamics.

The prediction of ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structural elucidation. chemicalbook.com The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating nuclear magnetic shielding tensors, from which chemical shifts are derived. mdpi.com This method is typically employed in conjunction with DFT functionals, such as the widely used B3LYP or mPW1PW91, and appropriate basis sets. chemicalbook.commdpi.com

For a molecule like this compound, the computational process would involve several key steps:

Conformational Analysis: The flexible five-membered thiolane ring and the rotatable carboxylic acid group mean that the molecule can exist in multiple conformations. A thorough conformational search would be performed to identify all low-energy structures.

Geometry Optimization: Each identified conformer would be subjected to geometry optimization using a selected DFT method and basis set (e.g., B3LYP/6-311+G(2d,p)) to find its lowest energy structure. mdpi.com

NMR Calculation: Using the optimized geometries, GIAO-DFT calculations are performed to compute the isotropic magnetic shielding constants for each nucleus.

Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts (δ) by referencing them to the shielding constant of a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample

Boltzmann Averaging: Since the experimental spectrum represents an average over all populated conformers at a given temperature, the predicted chemical shifts for each conformer are weighted according to their Boltzmann populations to yield a final, averaged spectrum. chemicalbook.com

The presence of the acidic proton in the carboxylic acid group can introduce complications due to potential intermolecular hydrogen bonding and exchange phenomena, which can be sensitive to solvent and concentration. chemicalbook.com Advanced calculations may incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to account for these environmental effects on the chemical shifts. strath.ac.uk

Illustrative Data: Predicted NMR Chemical Shifts

The following table presents a hypothetical but chemically reasonable set of predicted ¹H and ¹³C NMR chemical shifts for the lowest energy conformer of this compound, as would be generated from a GIAO-DFT calculation.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2 | 4.15 | 65.8 |

| C3 | 2.50 (α), 2.35 (β) | 28.5 |

| C4 | 2.20 (α), 2.10 (β) | 52.1 |

| C5 | 3.40 (α), 3.25 (β) | 55.3 |

| C=O | - | 172.4 |

| COOH | 11.50 | - |

Note: This table is for illustrative purposes only. The values are hypothetical and represent the type of data obtained from computational analysis.

Theoretical calculations are essential for assigning the vibrational modes observed in infrared (IR) and Raman spectra. mdpi.com By calculating the harmonic vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental results. This process aids in the detailed assignment of spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. researchgate.net

The standard computational procedure involves:

Geometry Optimization: As with NMR predictions, the first step is to obtain the minimum energy geometry of the molecule at a chosen level of theory (e.g., B3LYP with a 6-311++G(d,p) basis set). mdpi.com

Frequency Calculation: A frequency analysis is then performed on the optimized structure. This calculation yields a set of normal modes of vibration and their corresponding frequencies. A key verification at this stage is the absence of imaginary frequencies, which confirms that the optimized structure is a true energy minimum.

Intensity Calculation: The calculation also provides the IR intensities (derived from the change in dipole moment during the vibration) and Raman activities (derived from the change in polarizability).

Scaling Factors: The harmonic approximation used in these calculations tends to overestimate vibrational frequencies compared to experimental anharmonic values. To improve agreement, the calculated frequencies are often uniformly scaled by an empirical scaling factor specific to the DFT functional and basis set used. mdpi.com

Potential Energy Distribution (PED): To provide a quantitative description of each vibrational mode, a Potential Energy Distribution (PED) analysis can be performed. PED analysis breaks down each normal mode into contributions from individual internal coordinates (bond stretches, angle bends, etc.), allowing for unambiguous assignments. mdpi.com

For this compound, key vibrational modes of interest would include the S=O symmetric and asymmetric stretches, C-S stretches of the sulfone group, the C=O stretch of the carboxylic acid, and the broad O-H stretch associated with hydrogen bonding. mdpi.com

Illustrative Data: Predicted Vibrational Frequencies

This table shows a selection of hypothetical, but representative, calculated vibrational frequencies for this compound.

| Scaled Frequency (cm⁻¹) | IR Intensity | Raman Activity | Vibrational Mode Assignment (PED) |

|---|---|---|---|

| 3100 | High | Low | ν(O-H) stretch, hydrogen-bonded |

| 2985 | Medium | High | ν(C-H) asymmetric stretch |

| 2910 | Medium | High | ν(C-H) symmetric stretch |

| 1715 | Very High | Medium | ν(C=O) stretch |

| 1420 | Medium | Low | δ(C-H) scissoring |

| 1315 | Very High | Low | ν_as(SO₂) asymmetric stretch |

| 1125 | High | Medium | ν_s(SO₂) symmetric stretch |

| 850 | Medium | High | ν(C-S) stretch |

| 650 | Low | High | ν(C-S) stretch |

Note: This table is for illustrative purposes only. The values and assignments are hypothetical and represent the expected output from a theoretical vibrational analysis.

Applications of 1,1 Dioxothiolane 2 Carboxylic Acid in Advanced Organic Synthesis and Materials Science

Utilization as a Chiral Building Block in Asymmetric Synthesis

1,1-Dioxothiolane-2-carboxylic acid and its derivatives have emerged as valuable chiral building blocks in asymmetric synthesis, a field focused on the selective synthesis of a specific stereoisomer of a molecule. researchgate.net The inherent chirality and functionality of these compounds make them ideal starting materials for the construction of complex, stereodefined molecules, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds. researchgate.net

Precursor to Stereodefined Cyclic Sulfones for Complex Molecule Construction

One of the key applications of this compound derivatives is in the synthesis of stereodefined cyclic sulfones. These sulfone-containing rings are significant structural motifs found in a variety of biologically active compounds. For instance, certain cyclic sulfones are components of ATR kinase inhibitors used in cancer therapy and matrix metalloproteinase inhibitors developed as anti-inflammatory agents. nih.govacs.org

Recent research has demonstrated the use of racemic derivatives of this compound in palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) reactions. nih.govacs.org This methodology allows for the creation of enantioenriched α-difunctionalized 5- and 6-membered sulfones. The process involves a dynamic kinetic resolution of enolate intermediates, leading to high levels of enantioselectivity. nih.govacs.org This approach provides access to previously hard-to-reach stereodefined cyclic sulfones, opening new avenues for medicinal chemistry. nih.gov

A variety of ester- and ketone-substituted cyclic sulfones have been successfully synthesized using this method with high enantiomeric excess (ee). nih.gov For example, the reaction of sulfolane (B150427) derivatives has yielded products with high ee, and the absolute stereochemistry has been confirmed through X-ray crystallography. nih.gov

Role as a Ligand in Transition Metal Catalysis

While the primary application of this compound in asymmetric synthesis is as a substrate, the broader class of carboxylic acids and their derivatives can also function as ligands in transition metal catalysis. The development of catalysts that can operate effectively in the presence of acidic functional groups is an ongoing area of research. researchgate.net The carboxylate group can coordinate to a metal center, influencing the steric and electronic environment of the catalyst and thereby directing the stereochemical outcome of a reaction. While specific examples detailing this compound itself as a ligand are not prevalent in the reviewed literature, the potential for its use in this capacity exists, particularly in the design of novel chiral catalysts for various asymmetric transformations. rsc.org

Intermediacy in the Synthesis of Value-Added Chemicals

This compound serves as a versatile intermediate in the synthesis of a range of value-added chemicals. nrel.govmdpi.com The term "building block chemicals" refers to molecules with multiple functional groups that can be converted into new families of useful molecules. nrel.gov The structure of this compound, featuring a cyclic sulfone and a carboxylic acid, allows for diverse chemical modifications.

For instance, the carboxylic acid moiety can be transformed into esters, amides, or alcohols, while the sulfone group can participate in various reactions or be retained as a key pharmacophore. The synthesis of derivatives often involves standard organic transformations. For example, the preparation of an allyl ester derivative has been reported through the reaction of the corresponding sulfolane with allyl chloroformate in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS). acs.org

The strategic use of such intermediates enables the construction of more complex molecular architectures. These value-added chemicals find applications in pharmaceuticals, agrochemicals, and materials science. researchgate.net

Contribution to Novel Polymer and Material Development

The functional groups present in this compound and its derivatives make them potential monomers for the development of novel polymers and materials. The carboxylic acid group, in particular, is a common functionality used in polymerization reactions. nih.govmdpi.com

Polyesters, for example, are frequently synthesized through the condensation polymerization of diols and dicarboxylic acids. mdpi.com The incorporation of a sulfone-containing monomer like this compound could impart unique properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical properties. mdpi.com

Furthermore, the carboxylic acid side groups can introduce pH-responsive behavior to polymers, making them "smart" materials that can respond to changes in their environment. nih.gov This property is highly desirable for applications in drug delivery and tissue engineering. nih.govfrontiersin.org While direct polymerization of this compound is not extensively documented, the principles of polymer chemistry suggest its potential as a monomer for creating functional polymers with tailored properties. The development of polymer-based catalysts is another area where such functional monomers could be employed, providing a scaffold for catalytically active species. researchgate.net

Interactive Data Table: Research Findings on the Application of this compound Derivatives

| Application Area | Specific Transformation | Key Reagents/Catalysts | Product Type | Significance | Reference |

| Asymmetric Synthesis | Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) | Palladium catalyst, Chiral ligands | Enantioenriched α-difunctionalized cyclic sulfones | Access to novel stereodefined building blocks for medicinal chemistry. nih.govacs.org | nih.govacs.org |

| Synthesis of Value-Added Chemicals | Esterification | Allyl chloroformate, LiHMDS | Allyl-tetrahydrothiophene-2-carboxylate-1,1-dioxide | Intermediate for further synthetic transformations. acs.org | acs.org |

| Polymer and Material Development | Potential Monomer for Polymerization | (Hypothetical) Diols for polyester (B1180765) synthesis | Functional polymers with sulfone groups | Introduction of unique properties like pH-responsiveness and altered thermal/mechanical characteristics. nih.govmdpi.com | nih.govmdpi.com |

Advanced Analytical Methodologies for the Detection and Quantification of 1,1 Dioxothiolane 2 Carboxylic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for isolating 1,1-dioxothiolane-2-carboxylic acid from complex matrices. nih.gov The choice of method depends on the sample's nature and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally unstable compounds like this compound. hplc.eu Method development involves the careful selection and optimization of the stationary phase, mobile phase, and detector.

For carboxylic acids, reversed-phase HPLC is a common approach. sielc.com A C18 column is often employed as the stationary phase due to its hydrophobicity. hplc.eu However, for highly polar compounds, alternative stationary phases or modifications to the mobile phase are necessary to achieve adequate retention and separation. sielc.com The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of an acid modifier such as formic acid or perchloric acid to control the ionization of the carboxylic acid and improve peak shape. sielc.comsielc.com

Detection of this compound can be challenging due to the lack of a strong chromophore in its structure, making UV detection less sensitive. nih.gov To overcome this, derivatization with a fluorescent labeling reagent can be employed to enhance detection sensitivity. psu.edu

Table 1: Illustrative HPLC Parameters for Carboxylic Acid Analysis

| Parameter | Condition | Reference |

| Column | Primesep B2, 4.6x150 mm, 5 µm | sielc.com |

| Mobile Phase | Acetonitrile/Water with Formic Acid | sielc.com |

| Flow Rate | 1.0 mL/min | sielc.com |

| Detection | UV at 250 nm | sielc.com |

| Alternative Column | Newcrom BH, 4.6 x 150 mm, 3 µm | sielc.com |

| Alternative Mobile Phase | Water with Perchloric Acid | sielc.com |

| Alternative Detection | UV at 200 nm | sielc.com |

This table presents example conditions for the analysis of carboxylic acids and may require optimization for this compound.

Gas Chromatography (GC) Method Development, Including Derivatization Strategies

Gas Chromatography (GC) is a high-resolution separation technique suitable for volatile and thermally stable compounds. researchgate.net Due to the high polarity and low volatility of carboxylic acids like this compound, derivatization is a mandatory step to convert them into more volatile and thermally stable derivatives. researchgate.netresearchgate.net

Common derivatization strategies for carboxylic acids include:

Esterification: This is a widely used method where the carboxylic acid is converted into an ester, typically a methyl ester, using reagents like diazomethane, BF3/methanol, or H2SO4/methanol. gcms.czchromforum.org

Silylation: This involves replacing the active hydrogen of the carboxyl group with a trimethylsilyl (B98337) (TMS) group using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.net

The choice of derivatization reagent depends on the specific requirements of the analysis and the presence of other functional groups in the molecule. gcms.cz Following derivatization, the resulting volatile derivative can be separated on a suitable GC column, often a capillary column with a non-polar or medium-polarity stationary phase.

Capillary Electrophoresis Applications for Separation

Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-size ratio of the analyte. acs.org It is particularly well-suited for the analysis of charged species like carboxylic acids in their deprotonated form. nih.gov CE can provide high separation efficiency and requires only small sample volumes. nih.gov

For the analysis of carboxylic acids, the separation is typically performed in a fused silica (B1680970) capillary with a background electrolyte (BGE) at a pH that ensures the analyte is in its anionic form. nih.govnih.gov Detection can be achieved using UV absorbance or, for higher sensitivity, by coupling the CE system to a mass spectrometer (CE-MS). nih.govnih.gov Derivatization with a charged tag can also be used to improve the electrophoretic mobility and detection sensitivity. nih.gov

Mass Spectrometry-Based Quantification

Mass Spectrometry (MS) is a powerful detection technique that provides high sensitivity and selectivity, making it ideal for the trace analysis of this compound. nih.gov When coupled with a chromatographic separation technique, it offers a robust platform for quantification.

LC-MS/MS for Highly Sensitive and Selective Trace Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the benchmark for sensitive and selective quantification of a wide range of compounds, including carboxylic acids, in complex matrices. nih.govnih.gov The initial LC separation reduces matrix effects, and the tandem mass spectrometer provides two stages of mass analysis for enhanced specificity.

In a typical LC-MS/MS workflow, the analyte is first ionized, often using electrospray ionization (ESI), which is suitable for polar molecules. nih.gov The precursor ion corresponding to the deprotonated molecule [M-H]⁻ of this compound is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and specific product ions are monitored in the second mass analyzer. This multiple reaction monitoring (MRM) approach significantly increases the signal-to-noise ratio and provides a high degree of confidence in the identification and quantification. mdpi.com Derivatization can also be employed to improve ionization efficiency and achieve even lower detection limits. nih.gov

Table 2: Representative LC-MS/MS Parameters for Carboxylic Acid Metabolite Analysis

| Parameter | Condition | Reference |

| LC System | UHPLC system | mdpi.com |

| Column | Intrada Amino Acid, 3.0 x 100 mm | mdpi.com |

| Mobile Phase | Gradient of acetonitrile with 0.1% formic acid and 100 mM ammonium (B1175870) formate | mdpi.com |

| Flow Rate | 0.6 mL/min | mdpi.com |

| Mass Spectrometer | Triple quadrupole mass spectrometer | mdpi.com |

| Ionization Mode | Electrospray Ionization (ESI) | mdpi.com |

This table illustrates typical conditions for LC-MS/MS analysis of related compounds and would need to be adapted for this compound.

GC-MS for Quantification of Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the quantification of the volatile derivatives of this compound. mdpi.com After separation on the GC column, the eluting derivatives enter the mass spectrometer, where they are typically ionized by electron ionization (EI). mdpi.com

The resulting mass spectrum provides a fragmentation pattern that is characteristic of the specific derivative, allowing for its identification. For quantification, selected ion monitoring (SIM) is often used, where the mass spectrometer is set to detect only a few characteristic ions of the analyte. mdpi.com This increases the sensitivity and selectivity of the analysis compared to scanning the full mass range. The development of a robust GC-MS method relies on an efficient and reproducible derivatization step. researchgate.net

Application of Isotope-Coded Derivatization for Enhanced Accuracy

Isotope-Coded Derivatization (ICD) is a powerful technique used in conjunction with mass spectrometry (MS) to improve the accuracy and sensitivity of quantification for compounds like this compound, which contain a carboxyl group. nih.gov The direct analysis of carboxylic acids by MS can be hampered by poor ionization efficiency. nih.gov Chemical derivatization addresses this by modifying the carboxyl group to enhance its ionization properties. nih.gov

ICD takes this a step further by using a pair of labeling reagents that are chemically identical but isotopically distinct (a "light" and a "heavy" version). researchgate.net When a sample is derivatized, the target analyte is converted into a derivative that appears as a distinct isotopic doublet in the mass spectrum, facilitating its identification and accurate quantification. acs.orgresearchgate.net This co-eluting isotopic pair acts as an ideal internal standard, correcting for variations in sample preparation and ionization suppression in the mass spectrometer. acs.org

Several ICD reagents have been developed for the derivatization of the carboxyl group and are applicable to this compound. nih.govacs.org The reaction typically involves carbodiimide (B86325) chemistry or esterification to attach a tag that often contains a permanently charged moiety, such as a quaternary amine, to significantly boost the signal in positive-ion mode electrospray ionization-mass spectrometry (ESI-MS). nih.govresearchgate.net

Key advantages of this approach include:

Enhanced Sensitivity: Derivatization can increase detection sensitivity by orders of magnitude compared to the analysis of the underivatized acid. nih.govresearchgate.net

Improved Quantitative Accuracy: The use of a co-eluting, isotopically labeled internal standard minimizes errors from matrix effects and ion suppression. acs.org

Facilitated Analyte Identification: The characteristic isotopic pattern provides a high degree of confidence in analyte identification, especially in complex matrices. researchgate.net

Differential Analysis: ICD allows for comparative or differential analysis where a control sample is labeled with the light tag and an experimental sample is labeled with the heavy tag. researchgate.net Mixing the samples allows for precise relative quantification of the analyte between the two states.

| Reagent Pair | Derivatization Chemistry | Key Features |

| d(0)-/d(6)-2,4-dimethoxy-6-piperazin-1-yl pyrimidine (B1678525) (DMPP) | Carbodiimide-based coupling of the carboxyl group with the piperazine (B1678402) moiety. nih.gov | Fast reaction time (approx. 15 seconds); provides a tag with high proton affinity for enhanced MS response. nih.gov |

| 12C-/13C-p-dimethylaminophenacyl (DmPA) bromide | Esterification of the carboxylic acid with the phenacyl bromide reagent. acs.org | Simple and fast derivatization; the resulting derivatives co-elute perfectly on reverse-phase liquid chromatography. acs.org |

| 3-carbinol-1-methylpyridinium iodide / deuterated isotopomer | Esterification to form a 3-acyloxymethyl-1-methylpyridinium iodide derivative. researchgate.net | Attaches a quaternary amine (a fixed positive charge) to the analyte, enabling highly sensitive detection in positive ion mode ESI-MS. researchgate.net |

Spectrophotometric and Spectrofluorometric Quantification Methods

While chromatographic methods coupled with mass spectrometry are dominant, spectrophotometric techniques offer simpler, more accessible alternatives for quantification, though often requiring greater sample cleanup to ensure specificity. These methods typically rely on a chemical reaction that converts the carboxyl group into a chromophore (a colored compound) or a fluorophore (a fluorescent compound).

A general spectrophotometric method for carboxylic acids involves their conversion to hydroxamic acids. nih.gov This two-step process first involves activating the carboxylic acid group of this compound with a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), followed by a reaction with hydroxylamine (B1172632). The resulting hydroxamic acid forms a stable, colored complex with iron(III) ions in an acidic solution, which can be quantified by measuring its absorbance with a spectrophotometer. nih.gov

Another approach is based on the ion-exchange properties of the carboxylic acid. ncsu.edu In this method, the proton of the carboxylic acid is exchanged with a metal ion, such as copper(II). The amount of copper ions that bind to the analyte is proportional to the number of carboxyl groups. The quantity of bound copper can be determined spectrophotometrically after elution or by measuring the decrease in copper concentration in the supernatant. ncsu.edu For this method to be accurate for this compound, the sample would need to be free of other acidic compounds or substances that could bind copper ions.

Spectrofluorometric methods operate on a similar principle but involve derivatization with a fluorescent tag. This generally provides higher sensitivity and selectivity compared to absorbance-based spectrophotometry. A non-fluorescent carboxylic acid is reacted with a labeling reagent to yield a highly fluorescent product, the intensity of which is directly proportional to the analyte's concentration.

| Method | Principle | Detection | Advantages | Considerations |

| Hydroxamic Acid Formation | Two-step reaction: 1. Activation of the carboxyl group with DCC. 2. Reaction with hydroxylamine to form a hydroxamic acid, which then complexes with Fe(III). nih.gov | UV-Vis Spectrophotometry | Well-established chemistry for carboxylic acids. nih.gov | Potential for interference from other compounds that can react with the reagents or form colored complexes. Requires careful pH control. |

| Copper Ion Exchange | The acidic proton of the carboxyl group is exchanged with Cu(II) ions. The amount of bound copper is measured. ncsu.edu | UV-Vis Spectrophotometry | Simple procedure based on ion-exchange capacity. ncsu.edu | Non-specific; other acidic or chelating molecules in the sample will interfere. Requires a clean sample matrix. ncsu.edu |

| Fluorescent Derivatization | The carboxyl group is reacted with a fluorescent labeling reagent to form a stable, fluorescent derivative. | Spectrofluorometry | High sensitivity and selectivity. | Requires a specific fluorescent derivatizing agent for carboxylic acids; the reaction must be optimized for yield and stability. |

Sample Preparation and Pretreatment Techniques for Analytical Characterization

Effective sample preparation is a critical step for the reliable analysis of this compound, a polar molecule, especially when it is present in complex biological, food, or environmental samples. psu.edunih.gov The primary goals of sample pretreatment are to remove interfering matrix components, concentrate the analyte to detectable levels, and present it in a solvent compatible with the subsequent analytical instrument. psu.edu The two most common techniques for this purpose are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). biopharmaservices.com

SPE is a versatile technique that uses a solid sorbent packed into a cartridge to isolate analytes from a liquid sample. wikipedia.org The choice of sorbent is crucial and depends on the physicochemical properties of the analyte and the matrix. For the acidic and polar this compound, several SPE strategies can be employed.

Anion Exchange SPE: This is often the most effective mode. At a pH above its pKa, the carboxylic acid is deprotonated and carries a negative charge, allowing it to be strongly retained by a positively charged anion exchange sorbent (e.g., quaternary ammonium groups). wikipedia.org Interfering neutral or basic compounds can be washed away. The analyte is then eluted by applying a solution that neutralizes its charge, typically by lowering the pH with an acidic solvent. nih.gov

Reversed-Phase (RP) SPE: Using a nonpolar sorbent (like C18), retention of the polar this compound would be weak in its ionized state. To enhance retention, the sample pH should be adjusted to be approximately two units below the analyte's pKa. sigmaaldrich.com This neutralizes the carboxylic acid, making the molecule more hydrophobic and increasing its affinity for the sorbent. Elution is then performed with a nonpolar organic solvent. sigmaaldrich.com

Mixed-Mode SPE: These sorbents combine both reversed-phase and ion-exchange functionalities on a single support, offering superior selectivity and cleanup. nih.govfujifilm.com A mixed-mode sorbent with both hydrophobic and strong anion exchange (SAX) ligands can effectively isolate acidic compounds from highly complex matrices like urine or plasma. nih.gov

| SPE Mode | Sorbent Type | Retention Mechanism for this compound | Elution Strategy |

| Anion Exchange | Sorbent with positively charged functional groups (e.g., Quaternary Ammonium). wikipedia.org | Electrostatic interaction between the negatively charged carboxylate (at neutral/basic pH) and the positive sorbent. wikipedia.org | Decrease pH to neutralize the carboxylate, disrupting the electrostatic bond (e.g., with a methanolic acetic acid solution). nih.gov |

| Reversed-Phase | Nonpolar sorbent (e.g., C18, Styrene-Divinylbenzene). sigmaaldrich.comnih.gov | Hydrophobic interaction. Retention is enhanced by acidifying the sample to neutralize the carboxyl group, making the analyte less polar. sigmaaldrich.com | Use a sufficiently nonpolar solvent (e.g., methanol, acetonitrile) to disrupt the hydrophobic interaction. sigmaaldrich.com |

| Mixed-Mode (RP + Anion Exchange) | Sorbent with both nonpolar and positively charged groups. nih.govfujifilm.com | Combination of hydrophobic and electrostatic interactions, providing high selectivity. nih.gov | Sequential elution can be used to first remove hydrophobically bound impurities, followed by a pH change to elute the target acid. nih.gov |

LLE is a classic separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous solution and an organic solvent. youtube.com The extraction efficiency is highly dependent on the analyte's partition coefficient, which for an ionizable compound like this compound, can be manipulated by adjusting the pH of the aqueous phase.

To extract the compound from an aqueous sample into an organic solvent (e.g., ethyl acetate), the pH of the aqueous layer must be lowered significantly. nih.gov By adding a strong acid, the carboxylic acid group becomes fully protonated (neutral). This reduces its polarity and dramatically increases its solubility in the organic phase. youtube.com

Conversely, if the analyte is in an organic solvent, it can be "back-extracted" into an aqueous phase. This is achieved by mixing the organic solvent with an aqueous solution of a base (e.g., sodium hydroxide). youtube.com The base deprotonates the carboxylic acid, forming a highly polar carboxylate salt that is readily soluble in water and insoluble in the organic solvent. This pH-switching capability allows for effective separation from neutral or basic impurities. youtube.com

| Extraction Step | Goal | Aqueous Phase pH | Analyte Form | Preferred Solvent Phase |

| Extraction from Aqueous Sample | Move analyte from water to an organic solvent. | Acidic (pH < pKa) | Neutral (protonated carboxylic acid) | Organic (e.g., Ethyl Acetate) nih.gov |

| Back-Extraction into Aqueous Phase | Move analyte from an organic solvent to water. | Basic (pH > pKa) | Anionic (deprotonated carboxylate salt) | Aqueous |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 1,1-dioxothiolane-2-carboxylic acid, and how can reaction efficiency be optimized?

- Methodological Answer : Synthesis typically involves the oxidation of thiolane derivatives or cyclization reactions using sulfonic acid precursors. Reaction efficiency can be optimized by controlling temperature (e.g., 60–80°C for 12–24 hours) and using catalysts like iodine or peroxides to facilitate sulfur oxidation. Purification via reverse-phase HPLC or recrystallization ensures high yield (>75%) and purity (>95%) . Monitor reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy to confirm intermediate formation .

Q. What analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Structural Confirmation : Use H and C NMR to identify the carboxylic acid proton (δ ~12 ppm) and sulfur-oxygen bonds. X-ray crystallography resolves stereochemical ambiguities .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection at 210 nm ensures minimal impurities (<2%) .

- Mass Spectrometry : Electrospray ionization (ESI-MS) confirms molecular weight (165.17 g/mol) and fragmentation patterns .

Q. How does the compound’s solubility profile impact experimental design in biological assays?

- Methodological Answer : The compound’s limited aqueous solubility (logP ~0.5) necessitates dissolution in dimethyl sulfoxide (DMSO) or ethanol. For cell-based studies, maintain solvent concentrations <0.1% to avoid cytotoxicity. Pre-saturate buffers with the compound for kinetic studies to prevent precipitation .

Advanced Research Questions

Q. What molecular mechanisms underlie the enzyme inhibitory activity of this compound?